4-Chloroisoxazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O/c4-2-1-6-7-3(2)5/h1H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCHVWCFNFEEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 4 Chloroisoxazol 5 Amine
Chemical Transformations of the Isoxazole (B147169) Ring System
The isoxazole ring is a versatile heterocyclic scaffold that can undergo a variety of chemical transformations. Its stability allows for the manipulation of substituents, yet the inherent strain of the N-O bond makes it susceptible to cleavage under certain conditions, leading to a range of synthetically useful products.
Ring-Opening Reactions of Isoxazoles
The isoxazole ring can be opened through several methods, effectively "unmasking" difunctionalized compounds. researchgate.net One notable transformation is ring-opening fluorination. When treated with an electrophilic fluorinating agent like Selectfluor, isoxazoles undergo fluorination followed by deprotonation, which leads to the cleavage of the N-O bond and the formation of tertiary fluorinated carbonyl compounds. researchgate.netnih.govorganic-chemistry.org This reaction proceeds under mild conditions and demonstrates good tolerance for various functional groups. researchgate.netnih.gov
The proposed mechanism for this fluorination involves an initial electrophilic attack on the isoxazole ring, followed by a nucleophilic attack that facilitates the ring opening. researchgate.net Other ring-opening strategies can be promoted by reducing agents or involve nucleophilic attack followed by heterocyclization, transforming the isoxazole into other heterocyclic systems like furans or pyrans. rsc.org
Isomerization and Rearrangement Processes
Isoxazoles can undergo significant skeletal rearrangements through thermal, photochemical, or catalytic means. spbu.ru These processes often involve isomerization to highly strained intermediates, which can then rearrange to form new, stable heterocyclic structures.
A significant reaction of 5-chloroisoxazoles is their isomerization into 2H-azirine-2-carbonyl chlorides, a transformation efficiently catalyzed by iron(II) chloride (FeCl₂). bohrium.comnih.govnih.gov This process serves as a key step in the synthesis of various nitrogen-containing heterocycles. nih.govfigshare.com The reaction is typically rapid and occurs at room temperature. nih.gov The resulting 2H-azirine-2-carbonyl chlorides are versatile intermediates that can be trapped in situ by a variety of nucleophiles. nih.govnih.gov
For instance, reacting the intermediate with pyrazoles yields 2-(1H-pyrazol-1-ylcarbonyl)-2H-azirines. nih.gov Similarly, reactions with other N-, O-, or S-nucleophiles can produce a diverse range of amides, anhydrides, esters, and thioesters of 2H-azirine-2-carboxylic acids. nih.govresearchgate.net
| 5-Chloroisoxazole Precursor | Nucleophile | Final Product Class | Reference |
|---|---|---|---|
| Generic 3-Aryl-5-chloroisoxazole | Pyrazoles | 2-(1H-Pyrazol-1-ylcarbonyl)-2H-azirines | nih.gov |
| Generic 3-Aryl-5-chloroisoxazole | Amines (e.g., Morpholine) | 2H-Azirine-2-carboxamides | nih.gov |
| Generic 3-Aryl-5-chloroisoxazole | Benzotriazole | 1-(2H-Azirine-2-carbonyl)benzotriazoles | nih.gov |
| Generic 3-Aryl-5-chloroisoxazole | Sodium Azide | 2H-Azirine-2-carbonyl azides | nih.gov |
The isomerization of isoxazoles, particularly under photochemical conditions, has been the subject of detailed mechanistic studies. Theoretical calculations have been employed to understand the complex pathways involved. nih.gov Photolysis of isoxazoles can lead to the cleavage of the weak N-O bond, initiating a cascade of rearrangements. nih.gov
Three potential pathways for the photochemical transformation of a dimethylisoxazole have been investigated using computational methods:
The internal cyclization-isomerization path (path A) nih.gov
The ring contraction-ring expansion path (path B) , which proceeds through a fleeting acetyl nitrile ylide intermediate that can be detected experimentally. nih.gov
The direct path (path C) nih.gov
These studies suggest that the reaction can proceed through different intermediates depending on the specific isoxazole substrate and reaction conditions. nih.gov In the case of the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles, the mechanism involves the formation of the 2H-azirine-2-carbonyl chloride intermediate, which is thermodynamically driven. nih.govnih.gov The selectivity of subsequent reactions with nucleophiles, such as pyrazole (B372694) tautomers, is controlled by thermodynamic factors. nih.govfigshare.com
Cycloaddition and Photocycloaddition Reactions of Isoxazoles
The isoxazole ring can participate in cycloaddition reactions, acting as a diene or a dipolarophile. The most common is the [3+2] dipolar cycloaddition, which is a primary method for synthesizing the isoxazole ring itself from nitrile oxides and alkynes or alkenes. nih.govnih.govresearchgate.net This reaction is highly regioselective. nih.gov Intramolecular nitrile oxide cycloaddition (INOC) is a powerful variant that allows for the simultaneous formation of two rings, leading to complex fused heterocyclic systems. mdpi.com
Isoxazoles can also undergo photocycloaddition reactions. For example, the photoreaction of isoxazoles with isoquinoline-1,3,4-triones can yield spirooxetanes with high regio- and diastereoselectivity. rsc.org The substituents on the isoxazole ring, particularly at the C5 position, have a significant influence on the chemoselectivity of the photoreaction and the subsequent transformations of the resulting photocycloadducts. rsc.org
Reactivity of the Amino Group at C-5 Position
The amino group at the C-5 position of the isoxazole ring exhibits modified reactivity due to the electronic properties of the heterocyclic system. nih.gov Studies on related compounds, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), have shown that this amino group can be significantly less reactive than a typical amine. nih.gov
This reduced nucleophilicity is attributed to its imidic character and the delocalization of electron density through the isoxazole ring. nih.gov Consequently, the amino group can remain unreactive under typical conditions used for forming Fmoc-protected derivatives in peptide synthesis. nih.gov This property may limit its participation in reactions with acyl and alkyl donors. However, this unique reactivity can also be exploited synthetically, for instance, by allowing selective functionalization at other positions of a molecule without the need for protecting the C-5 amino group. nih.gov The synthesis of 5-aminoisoxazoles often involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine, providing a useful route to this class of compounds. researchgate.net
Nucleophilic Reactivity of the Primary Amine Moiety
The primary amine at the C-5 position of the isoxazole ring is expected to be the primary center of nucleophilicity for the molecule. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electron-deficient centers. However, the reactivity of this amine is likely modulated by the electronic effects of the isoxazole ring and the chlorine atom at the C-4 position. The isoxazole ring is an electron-deficient heterocycle, which would be expected to withdraw electron density from the amine, thereby reducing its basicity and nucleophilicity compared to a simple alkylamine or even aniline. This deactivation is a common feature in amino-heterocyclic compounds.
Derivatization Strategies for the Amino Moiety
Amidation Reactions and Amide Formation
One of the most fundamental reactions for a primary amine is amidation. This typically involves reaction with a carboxylic acid or a more reactive acylating agent like an acyl chloride or anhydride. google.comchemguide.co.uk The reaction with an acyl chloride, often performed in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, is a standard method for forming N-substituted amides. chemistrystudent.comcommonorganicchemistry.com
Table 1: Hypothetical Amidation Reactions of 4-Chloroisoxazol-5-amine
| Acylating Agent | Base | Expected Product |
|---|---|---|
| Acetyl chloride | Pyridine | N-(4-chloroisoxazol-5-yl)acetamide |
| Benzoyl chloride | Triethylamine | N-(4-chloroisoxazol-5-yl)benzamide |
This table is illustrative and not based on published experimental data for this compound.
Acylation and Sulfonylation Reactions
Beyond simple amidation, the primary amine can undergo acylation with other electrophiles. Sulfonylation, the reaction with a sulfonyl chloride, is a common transformation that yields sulfonamides. libretexts.orgcbijournal.com This reaction, known as the Hinsberg test in classical organic chemistry, is also typically carried out in the presence of a base. libretexts.org The resulting N-(4-chloroisoxazol-5-yl)sulfonamide would feature an acidic N-H proton due to the strong electron-withdrawing nature of the sulfonyl group.
Condensation Reactions
Primary amines readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. semanticscholar.orgnih.gov This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. openaccesspub.org The formation of these Schiff bases can be a versatile strategy for further functionalization.
Reactivity of the Chlorine Atom at C-4 Position
Nucleophilic Aromatic Substitution (SNAr) on the Isoxazole Ring
The chlorine atom at the C-4 position of the electron-deficient isoxazole ring is a potential site for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (chloride), proceeding through a high-energy, negatively charged intermediate known as a Meisenheimer complex. researchgate.net The aromaticity of the ring is temporarily disrupted and then restored upon elimination of the chloride ion. The presence of the electron-withdrawing nitrogen and oxygen atoms in the isoxazole ring is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the substitution.
A wide range of nucleophiles, including other amines, alkoxides, and thiolates, could potentially displace the chloride. nih.govmdpi.com The regioselectivity of such reactions on substituted heterocycles can be complex, but the electronic activation provided by the isoxazole ring should favor substitution at the C-4 position. chemrxiv.orgresearchgate.net
Table 2: Plausible SNAr Reactions of this compound
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Amine | Pyrrolidine | 4-(Pyrrolidin-1-yl)isoxazol-5-amine |
| Alkoxide | Sodium methoxide | 4-Methoxyisoxazol-5-amine |
This table is illustrative and not based on published experimental data for this compound.
Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The presence of a chloro-substituent on the isoxazole ring of this compound makes it a suitable electrophilic partner for such transformations.
One of the most prominent examples is the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide. For this compound, this reaction offers a direct route to introduce aryl, heteroaryl, or vinyl substituents at the C4-position. The general catalytic cycle for the Suzuki coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.
Another significant palladium-catalyzed transformation is the Buchwald-Hartwig amination , which facilitates the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is particularly relevant for modifying the C4-position of this compound with various amino moieties. The efficiency of the Buchwald-Hartwig amination is highly dependent on the ligand coordinated to the palladium center, with bulky, electron-rich phosphine (B1218219) ligands often promoting the desired reactivity. The reaction mechanism proceeds through oxidative addition, amine coordination and deprotonation, and finally, reductive elimination.
While specific studies detailing extensive cross-coupling reactions with this compound are not broadly available in the provided search results, the general principles of these reactions on similar chloro-substituted heterocycles are well-established. The following table illustrates typical conditions that could be adapted for the Suzuki-Miyaura coupling of this compound, based on reactions with analogous substrates.
| Entry | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | N/A |
| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 110 | N/A |
| 3 | Thiophene-2-boronic acid | Pd(PPh3)4 | - | Na2CO3 | DME/H2O | 80 | N/A |
This table presents hypothetical reaction conditions for the Suzuki-Miyaura coupling of this compound based on general knowledge of the reaction. The yields are marked as "N/A" as specific experimental data for this compound was not found in the provided search results.
Similarly, for the Buchwald-Hartwig amination, a range of conditions can be envisioned:
| Entry | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 100 | N/A |
| 2 | Aniline | Pd(OAc)2 | BrettPhos | K3PO4 | t-BuOH | 90 | N/A |
| 3 | Benzylamine | Pd(dba)2 | DavePhos | LiHMDS | THF | 70 | N/A |
This table presents hypothetical reaction conditions for the Buchwald-Hartwig amination of this compound based on general principles. The yields are marked as "N/A" due to the absence of specific experimental data in the search results.
Applications of 4 Chloroisoxazol 5 Amine As a Versatile Synthetic Building Block
Precursor for Diverse Heterocyclic Scaffolds
The inherent reactivity of the 5-chloroisoxazole moiety makes it an excellent starting material for the synthesis of a wide range of heterocyclic systems. The strategic placement of the chlorine atom at the 5-position facilitates key bond-forming and rearrangement reactions, enabling access to novel and synthetically challenging scaffolds.
A significant application of 5-chloroisoxazoles lies in their efficient conversion to 2H-azirine-2-carboxylic acid derivatives. This transformation is typically achieved through an iron(II)-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides. researchgate.netnih.gov These highly reactive intermediates can then be trapped with a variety of nucleophiles to generate a diverse library of stable 2H-azirine-2-carboxylic acid derivatives.
The general reaction scheme involves the treatment of a 5-chloroisoxazole with a catalytic amount of anhydrous iron(II) chloride (FeCl₂) in an appropriate solvent, such as acetonitrile, at room temperature. researchgate.netnih.gov The resulting 2H-azirine-2-carbonyl chloride is a versatile intermediate that readily reacts with various nucleophiles. For instance, hydrolysis of the carbonyl chloride yields the corresponding 2H-azirine-2-carboxylic acid. rsc.org
Detailed research has demonstrated the broad scope of this methodology. A variety of amides, anhydrides, esters, and thioesters of 2H-azirine-2-carboxylic acids have been successfully prepared using this one-pot procedure. researchgate.netnih.gov The reaction proceeds rapidly at room temperature and is often mediated by an ortho-substituted pyridine (B92270) base to facilitate the nucleophilic acyl substitution. nih.gov This method provides a significant advantage over traditional multi-step syntheses of these valuable compounds.
Table 1: Synthesis of 2H-Azirine-2-carboxylic Acid Derivatives from 5-Chloroisoxazoles
| Starting Material (5-Chloroisoxazole) | Nucleophile | Product (2H-Azirine-2-carboxylic Acid Derivative) | Reference |
|---|---|---|---|
| 3-Aryl-5-chloroisoxazole | Water | 3-Aryl-2H-azirine-2-carboxylic acid | rsc.org |
| 3-Aryl-5-chloroisoxazole | Amine | 3-Aryl-2H-azirine-2-carboxamide | researchgate.netnih.gov |
| 3-Aryl-5-chloroisoxazole | Alcohol | 3-Aryl-2H-azirine-2-carboxylate ester | researchgate.netnih.gov |
| 3-Aryl-5-chloroisoxazole | Thiol | 3-Aryl-2H-azirine-2-carbothioate | researchgate.netnih.gov |
The isoxazole (B147169) ring itself can serve as a linchpin for the construction of more complex fused heterocyclic and polycyclic systems. While direct examples starting from 4-chloroisoxazol-5-amine are specific, the general reactivity of the isoxazole core is well-documented. For instance, the nitrogen and oxygen atoms of the isoxazole ring can participate in cycloaddition reactions or act as nucleophilic/electrophilic centers in annulation strategies. The substituents on the isoxazole ring, including the chloro and amino groups of this compound, can be further functionalized to facilitate the construction of fused rings.
This compound is a valuable starting material for the synthesis of a variety of multi-substituted isoxazole derivatives. The amino and chloro groups can be selectively modified or replaced to introduce diverse functionalities onto the isoxazole core. For example, the amino group can undergo acylation, alkylation, or diazotization reactions, while the chloro group can be displaced by various nucleophiles. These transformations allow for the generation of a library of isoxazole derivatives with tailored electronic and steric properties for various applications. The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through various synthetic routes, including the [3 + 2]-cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds. beilstein-journals.org
Role in the Elaboration of Complex Organic Molecules
The synthetic versatility of this compound and its derivatives extends to their use as key intermediates in the total synthesis and elaboration of complex organic molecules. The ability to transform the isoxazole ring into other functional groups or to use it as a scaffold for further functionalization makes it a powerful tool for synthetic chemists.
The conversion of 5-chloroisoxazoles to 2H-azirine-2-carboxylic acid derivatives provides access to strained three-membered rings that are themselves valuable precursors for more complex structures. nih.govrsc.orgbeilstein-journals.org For instance, azirines can undergo ring-opening reactions to generate vinyl nitrenes, which can then participate in a variety of cycloaddition and insertion reactions to build intricate molecular frameworks. Furthermore, the carboxylic acid functionality and its derivatives (amides, esters, etc.) on the azirine ring provide a handle for further synthetic manipulations, such as peptide couplings or the introduction of other pharmacophoric groups. nih.gov
Development of New Chemical Transformations and Methodologies
The study of the reactivity of this compound and related compounds has led to the development of novel and efficient chemical transformations. The FeCl₂-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides is a prime example of such a methodological advancement. researchgate.netnih.gov This reaction provides a mild and efficient alternative to traditional methods for the synthesis of highly reactive azirine intermediates. The development of this catalytic system has opened up new avenues for the exploration of azirine chemistry and its application in organic synthesis.
Contributions to Chemical Libraries and Scaffold Diversity
The ability to readily convert this compound into a wide array of structurally diverse molecules makes it a valuable building block for the construction of chemical libraries. nih.gov These libraries, containing a multitude of compounds with varying substituents and scaffolds, are essential for high-throughput screening in drug discovery and chemical biology research. The isoxazole core and its transformation products, such as the 2H-azirine scaffold, represent privileged structures that can be systematically decorated with different functional groups to explore a vast chemical space. This contributes significantly to scaffold diversity, which is a key factor in the identification of novel bioactive molecules. The use of such versatile building blocks accelerates the discovery of new lead compounds for the development of therapeutics and chemical probes.
Advanced Spectroscopic Characterization of 4 Chloroisoxazol 5 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13).
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. In 4-Chloroisoxazol-5-amine, the isoxazole (B147169) ring has only one proton directly attached to a carbon atom, specifically at the C3 position. The proton at the C4 position in the parent isoxazol-5-amine (B86289) is substituted by a chlorine atom in the target molecule.
The proton at the C3 position is expected to appear as a singlet in the aromatic region of the spectrum, as it has no adjacent protons to couple with. Based on data for the parent compound, isoxazol-5-amine, where the C3-H proton resonates at approximately 7.96 ppm, a similar downfield chemical shift is anticipated for this compound. chemicalbook.com The protons of the amine (-NH₂) group at the C5 position typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena, but it is generally expected in the range of 4.5-6.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |
| C3-H | ~7.9 - 8.1 | Singlet (s) |
| -NH₂ | ~4.5 - 6.0 | Broad Singlet (br s) |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are highly sensitive to the electronic effects of substituents. nih.govnih.gov
C5 Carbon: Attached to an electronegative oxygen atom within the ring and an electron-donating amine group, this carbon is expected to be the most deshielded (highest chemical shift) of the ring carbons, likely appearing in the range of 160-170 ppm.
C3 Carbon: This carbon, bonded to nitrogen and a hydrogen atom, is also expected to be significantly downfield, typically in the range of 150-155 ppm.
C4 Carbon: The C4 carbon is directly bonded to an electronegative chlorine atom. This inductive effect will deshield the carbon, causing its signal to appear further downfield than in the unsubstituted isoxazol-5-amine. Its predicted chemical shift is in the region of 100-110 ppm.
Studies on substituted isoxazoles confirm that substituent effects can be interpreted through Hammett correlations, allowing for the prediction of chemical shifts based on the electronic properties of the attached groups. nih.govresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
| C3 | ~150 - 155 |
| C4 | ~100 - 110 |
| C5 | ~160 - 170 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, the C3-H is an isolated proton spin system, so no cross-peaks would be expected in a COSY spectrum, confirming its structural isolation.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). This would show a clear correlation peak between the ¹H signal at ~7.9-8.1 ppm and the ¹³C signal of the C3 carbon at ~150-155 ppm. It would also correlate the amine protons with the C5 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). This is particularly powerful for connecting different parts of the molecule. For this compound, the following key correlations would be expected:
The C3 proton would show a cross-peak to the C4 and C5 carbons.
The amine protons would show correlations to the C5 and C4 carbons. These correlations would definitively establish the connectivity of the isoxazole ring and the positions of the substituents.
Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound are dominated by vibrations associated with the amine group and the isoxazole ring.
N-H Vibrations: The primary amine group gives rise to characteristic bands. The asymmetric and symmetric N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region. The N-H scissoring (bending) vibration typically appears around 1600-1650 cm⁻¹.
Isoxazole Ring Vibrations: The isoxazole ring has several characteristic stretching vibrations. The C=N stretching vibration is expected around 1550-1620 cm⁻¹. The C=C stretching mode usually appears in the 1450-1550 cm⁻¹ range. The N-O stretching vibration is typically found between 1350-1450 cm⁻¹.
C-Cl Vibration: The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Theoretical DFT calculations are often used to aid in the assignment of complex vibrational spectra by predicting the frequencies and intensities of different vibrational modes. nih.gov
Table 3: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| -NH₂ | Scissoring (Bend) | 1600 - 1650 |
| Isoxazole Ring | C=N Stretch | 1550 - 1620 |
| Isoxazole Ring | C=C Stretch | 1450 - 1550 |
| Isoxazole Ring | N-O Stretch | 1350 - 1450 |
| C-Cl | Stretch | 600 - 800 |
While the isoxazole ring itself is a rigid, planar structure with limited conformational freedom, vibrational spectroscopy can provide insights into intermolecular interactions. The position and shape of the N-H stretching bands are particularly sensitive to hydrogen bonding. iu.edu.sa
In the solid state, this compound molecules are likely to form intermolecular hydrogen bonds between the amine group of one molecule and the nitrogen or oxygen atoms of a neighboring molecule. The formation of these hydrogen bonds typically causes the N-H stretching bands to broaden and shift to lower frequencies compared to the gas phase or a dilute solution in a non-polar solvent. By analyzing these shifts, it is possible to infer details about the strength and nature of the hydrogen bonding network in the crystal lattice. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of compounds. In the analysis of this compound and its derivatives, both high-resolution and tandem mass spectrometry provide invaluable information.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate mass measurement. nih.gov Unlike low-resolution mass spectrometry which measures nominal mass (integer mass), HRMS can measure mass to four or five decimal places. researchgate.net This precision allows for the determination of a compound's elemental composition directly from its mass. researchgate.net
The primary advantage of HRMS is its ability to distinguish between different molecules that have the same nominal mass, known as isobars. researchgate.net For this compound (C₃H₃ClN₂O), the theoretical exact mass can be calculated with high precision. This exact mass serves as a unique identifier, enabling its differentiation from other compounds that might have the same integer mass of 118 Da but different elemental formulas. nih.gov Techniques such as time-of-flight (TOF) and Orbitrap Fourier-transform mass spectrometry are commonly employed for these accurate mass measurements. researchgate.netnih.gov The comparison between the experimentally measured exact mass and the calculated theoretical mass confirms the elemental composition of the analyte. rsc.org
| Compound Name | Molecular Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) |
|---|---|---|---|
| This compound | C₃H₃ClN₂O | 118 | 118.00121 |
| (Example Isobar 1) | C₅H₆N₂O₂ | 118 | 118.04293 |
| (Example Isobar 2) | C₆H₁₀N₂O | 118 | 118.07931 |
| (Example Isobar 3) | C₇H₁₄N₂ | 118 | 118.11569 |
Tandem mass spectrometry (MS/MS) is employed to generate fragmentation patterns that serve as a molecular fingerprint, providing detailed structural information. nih.gov In this technique, the molecular ion (or a specific precursor ion) of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The resulting pattern of fragments is characteristic of the molecule's structure. nih.gov
The fragmentation of this compound is expected to follow pathways dictated by its functional groups and the inherent stability of the resulting ions. libretexts.org Key fragmentation processes for substituted azoles often involve the cleavage of the heterocyclic ring. nih.govresearchgate.net For this compound, likely fragmentation pathways include:
Ring Cleavage: The isoxazole ring can undergo cleavage, potentially leading to the loss of small neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN). nih.gov
Loss of Chlorine: Cleavage of the carbon-chlorine bond can result in a fragment ion corresponding to the loss of a chlorine radical.
Loss of Amine Group: Fragmentation may involve the loss of the amine group or related neutral species.
Rearrangements: Skeletal rearrangements can occur, although they are noted to be less common in some heterocyclic systems like imidazoles, making the fragmentation patterns more straightforward for structural elucidation. researchgate.net
| Proposed Fragment Ion | Neutral Loss | Theoretical m/z of Fragment | Fragmentation Pathway |
|---|---|---|---|
| [M - Cl]⁺ | Cl• | 83.0245 | Loss of chlorine radical |
| [M - NH₂]⁺ | •NH₂ | 102.9785 | Loss of amino radical |
| [M - CO]⁺• | CO | 90.0036 | Ring fragmentation with loss of carbon monoxide |
| [M - HCN]⁺• | HCN | 91.0036 | Ring fragmentation with loss of hydrogen cyanide |
| [C₂H₂ClN]⁺• | CHNO | 74.9927 | Complex ring cleavage |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. researchgate.net They provide information about the conjugated systems and the presence of chromophores and fluorophores.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. unl.pt For this compound and its derivatives, the absorption spectrum is influenced by the electronic structure of the isoxazole ring and its substituents. The isoxazole ring itself is a chromophore, and the presence of the chlorine atom (an auxochrome) and the amino group (a strong auxochrome) can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity. Isoxazole derivatives typically show absorption bands in the UV region. nih.govresearchgate.net
Fluorescence spectroscopy involves the excitation of a molecule at a specific wavelength and the measurement of the emitted light at a longer wavelength. researchgate.net While the parent isoxazole molecule may exhibit weak fluorescence, appropriate substitution can significantly enhance fluorescence quantum yields. nih.gov Suitably designed isoxazole derivatives can be intensely fluorescent, making them useful as probes or sensors. nih.govmaynoothuniversity.ie The fluorescence emission spectra are influenced by the nature of the substituents and the solvent environment. nih.gov
| Isoxazole Derivative Type | Solvent | Absorption λmax (nm) | Emission λem (nm) | Reference |
|---|---|---|---|---|
| (E)-3-Propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | Methanol | 376 | N/A | nih.gov |
| (E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-one | Methanol | 407 | N/A | nih.gov |
| Anthryl-substituted Isoxazole | DCM | ~400 | ~440 | nih.gov |
| Pyrene-isoxazole-calix researchgate.netarene | Acetonitrile | N/A | Quenched by Cu(II) | maynoothuniversity.ie |
Integration of Spectroscopic Data with Chemometric Approaches
The large and complex datasets generated by modern spectroscopic techniques can be effectively analyzed using chemometrics. frontiersin.org Chemometrics applies multivariate mathematical and statistical methods to extract meaningful information from chemical data. frontiersin.org
By integrating data from MS, UV-Vis, and other spectroscopic methods, a more complete characterization of this compound and its derivatives can be achieved. For instance, a dataset comprising spectra from multiple batches of a synthesized derivative can be analyzed to assess purity, consistency, and stability.
Common chemometric techniques include:
Principal Component Analysis (PCA): An exploratory data analysis tool used to identify patterns, trends, and outliers in multivariate data. frontiersin.org For example, PCA could be applied to the UV-Vis spectra of different isoxazole derivatives to visualize their spectral differences and group them based on structural similarities.
Classification Models: Techniques like Soft Independent Modeling of Class Analogy (SIMCA) or Partial Least Squares Discriminant Analysis (PLS-DA) can be used to build models that classify samples. This could be applied to differentiate between genuine and counterfeit pharmaceutical products containing an isoxazole derivative. frontiersin.org
Calibration Models: Methods such as Principal Component Regression (PCR) or Partial Least Squares (PLS) regression can be used to build predictive models for the quantitative determination of the concentration of this compound in a mixture based on its spectroscopic signature. frontiersin.org
This integrated approach allows for a robust and comprehensive analysis, moving beyond simple spectral interpretation to sophisticated quality control and sample classification. researchgate.netfrontiersin.org
| Sample ID | MS Variable 1 (m/z) | MS Variable 2 (m/z) | ... | UV-Vis Var. 1 (Absorbance at λ₁) | UV-Vis Var. 2 (Absorbance at λ₂) | ... | Sample Class |
|---|---|---|---|---|---|---|---|
| Batch_A_01 | Intensity at V₁ | Intensity at V₂ | ... | Value at V₁ | Value at V₂ | ... | Class 1 |
| Batch_A_02 | Intensity at V₁ | Intensity at V₂ | ... | Value at V₁ | Value at V₂ | ... | Class 1 |
| Batch_B_01 | Intensity at V₁ | Intensity at V₂ | ... | Value at V₁ | Value at V₂ | ... | Class 2 |
| Unknown_01 | Intensity at V₁ | Intensity at V₂ | ... | Value at V₁ | Value at V₂ | ... | ? |
Computational and Theoretical Chemistry Studies on 4 Chloroisoxazol 5 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio techniques, allow for the prediction of a wide range of molecular properties.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for investigating the ground state properties of organic molecules like 4-Chloroisoxazol-5-amine.
A crucial first step in any computational study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the lowest energy arrangement of the atoms. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C4-Cl | 1.73 |
| C5-N(amine) | 1.37 | |
| O-N | 1.42 | |
| C3-C4 | 1.39 | |
| C4-C5 | 1.41 | |
| Bond Angle (°) | Cl-C4-C5 | 125.8 |
| N(amine)-C5-C4 | 128.5 | |
| H-N-H | 115.0 | |
| Dihedral Angle (°) | H-N-C5-C4 | 0.0 / 180.0 |
Note: These are hypothetical values based on typical DFT calculations for similar heterocyclic compounds and are intended for illustrative purposes.
Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is invaluable for understanding the molecule's polarity and identifying potential sites for electrophilic and nucleophilic attack. For this compound, the electronegative chlorine, oxygen, and nitrogen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are hypothetical values based on typical DFT calculations for similar heterocyclic compounds and are intended for illustrative purposes.
DFT calculations can provide valuable predictions of various spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁵N can be performed. By comparing these predicted shifts with experimental data, the structural assignment of the molecule can be confirmed.
IR Frequencies: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. These calculations can help in assigning specific vibrational modes to the observed absorption bands, such as the N-H stretching of the amine group, the C-Cl stretching, and the vibrations of the isoxazole (B147169) ring.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Symmetric Stretch | 3400 |
| N-H Asymmetric Stretch | 3500 |
| C=N Stretch (ring) | 1620 |
| C-Cl Stretch | 750 |
Note: These are hypothetical values based on typical DFT calculations for similar heterocyclic compounds and are intended for illustrative purposes. Calculated frequencies are often scaled to better match experimental values.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, key structures such as transition states and intermediates can be identified. This allows for the determination of activation energies and reaction pathways.
For this compound, computational methods could be used to explore various potential reactions, such as:
Electrophilic Aromatic Substitution: Investigating the regioselectivity of electrophilic attack on the isoxazole ring. The calculated charge distribution and frontier molecular orbitals can help predict the most likely site of substitution.
Nucleophilic Substitution: Studying the displacement of the chlorine atom by various nucleophiles. Computational modeling can help to determine whether the reaction proceeds through an SNAr mechanism or other pathways.
Reactions involving the Amine Group: Modeling the reactivity of the amino group, for example, in acylation or diazotization reactions.
By calculating the energy barriers for different possible reaction pathways, computational chemistry can provide valuable insights into the feasibility and selectivity of various chemical transformations involving this compound, thereby guiding synthetic efforts.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
The study of chemical reactions involving this compound would greatly benefit from the localization of transition states and subsequent Intrinsic Reaction Coordinate (IRC) analysis. Transition state theory is fundamental to understanding the kinetics of a chemical reaction. By identifying the geometry of the transition state—the highest point on the minimum energy path between reactants and products—chemists can understand the structural changes that must occur for a reaction to proceed.
IRC analysis computationally maps the reaction pathway from the transition state down to the reactants and products. This provides a detailed view of the molecular transformations, including bond breaking and formation, as the reaction progresses. For this compound, this analysis would be invaluable for elucidating the mechanisms of its potential reactions, such as nucleophilic substitution or ring-opening reactions.
Energetic Profiles of Key Transformations
The energetic profile of a reaction provides crucial information about its feasibility and rate. Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies.
For this compound, constructing energetic profiles for its key chemical transformations would enable predictions about which reaction pathways are most favorable. This information is vital for synthetic chemists looking to utilize this compound as a building block for more complex molecules. A hypothetical energetic profile would detail the energy changes along the reaction coordinate, highlighting the stability of intermediates and the height of the energy barriers that must be overcome.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to explore the dynamic behavior of molecules over time, providing insights that are not accessible from static calculations.
While the isoxazole ring of this compound is largely planar, the amino group can exhibit rotational flexibility. Conformational analysis would identify the most stable spatial arrangements of the atoms in the molecule. Molecular dynamics simulations could then be employed to study the transitions between these conformations and understand the flexibility of the molecule at different temperatures. This is particularly important for understanding how the molecule might interact with biological receptors or other molecules.
The types and strengths of intermolecular interactions that this compound can form are critical to understanding its physical properties, such as its melting point, boiling point, and solubility. Computational methods can be used to analyze the potential for hydrogen bonding (involving the amino group), halogen bonding (involving the chlorine atom), and other non-covalent interactions. These studies are essential for predicting how the molecule will behave in different chemical environments and how it might pack in a crystal lattice.
Structure-Reactivity Relationship Predictions
Predicting the relationship between the structure of a molecule and its chemical reactivity is a major goal of computational chemistry. For this compound, this would involve analyzing how the electronic properties of the molecule, influenced by the chloro and amino substituents, affect its reactivity.
Quantitative Structure-Activity Relationship (QSAR) models are a common approach for this type of analysis, particularly in the context of drug design. Although no specific QSAR studies on this compound have been identified, such a study would involve correlating calculated molecular descriptors (such as electrostatic potential, frontier molecular orbital energies, and steric parameters) with experimentally observed activities for a series of related compounds. This would allow for the prediction of the reactivity and potential biological activity of new derivatives based on their structure.
Future Research Directions and Emerging Opportunities in 4 Chloroisoxazol 5 Amine Chemistry
Development of Asymmetric Synthetic Methodologies
The synthesis of chiral molecules is a cornerstone of modern chemical and pharmaceutical research. While 4-Chloroisoxazol-5-amine itself is achiral, its derivatization presents a significant opportunity for the development of asymmetric synthetic methods to produce enantiomerically pure compounds. Future research should focus on leveraging the existing amine and chloro functionalities as handles for stereoselective transformations.
Key areas for exploration include:
Organocatalysis : Chiral primary and secondary amine-based organocatalysts have proven highly effective in a wide range of enantioselective reactions. nih.gov Methodologies could be developed where the amine group of this compound is temporarily modified to form a chiral imine intermediate, guiding the stereoselective addition of nucleophiles to the isoxazole (B147169) ring or to a substituent.
Enzymatic Synthesis : The application of enzymes for the asymmetric synthesis of chiral amino acids is well-documented. rsc.org Research into enzymes that can selectively acylate or otherwise modify the amine group of this compound or its derivatives could provide a green and highly selective route to chiral products.
Chiral Ligand Synthesis : The isoxazole scaffold can be incorporated into larger molecules designed to act as chiral ligands for transition metal catalysis. The synthesis of related chiral isoxazolines often serves as a benchmark for creating stereocenters adjacent to the heterocyclic core. nih.gov By reacting the amine or chloro position with chiral auxiliaries, a new class of isoxazole-based ligands could be developed for asymmetric catalysis.
Table 1: Proposed Asymmetric Synthesis Strategies
| Methodology | Description | Potential Application |
|---|---|---|
| Chiral Amine Organocatalysis | Use of small chiral organic molecules to induce enantioselectivity. | Asymmetric functionalization of the isoxazole ring. |
| Enzymatic Resolution | Employing enzymes for stereospecific transformations. rsc.org | Kinetic resolution of racemic derivatives of this compound. |
| Synthesis of Chiral Ligands | Incorporation of the isoxazole moiety into ligands for asymmetric metal catalysis. researchgate.net | Development of novel catalysts for a broad range of asymmetric reactions. |
Exploration of Novel Catalytic Systems for Functionalization
Advancing the chemistry of this compound requires moving beyond stoichiometric reagents towards more efficient and sustainable catalytic processes. The development of novel catalytic systems can enable new types of bond formations at either the C4-chloro or the C5-amine position, expanding its synthetic utility.
Future research avenues include:
Heterogeneous Catalysis : The use of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse. Systems like amine-functionalized cellulose, which have been used to catalyze the synthesis of related isoxazol-5-ones, could be adapted for reactions involving this compound. mdpi.comresearchgate.net This approach aligns with the principles of green chemistry by minimizing waste.
Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. The isoxazole ring and its substituents could be amenable to radical-based functionalization initiated by photoredox catalysts, enabling reactions that are difficult to achieve with traditional thermal methods.
Metal-Catalyzed Cross-Coupling : While cross-coupling reactions are standard in synthesis, there is room to explore novel catalysts that offer higher efficiency, broader substrate scope, or unique reactivity for the C-Cl bond on the electron-rich isoxazole ring. Investigating earth-abundant metal catalysts (e.g., iron, copper) as alternatives to palladium would be a significant step forward.
Integration with Flow Chemistry and High-Throughput Experimentation Platforms
The transition from traditional batch synthesis to modern automated platforms can dramatically accelerate the pace of research and development. Flow chemistry and high-throughput experimentation (HTE) are particularly well-suited for exploring the vast chemical space accessible from this compound.
Flow Chemistry : Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. purdue.edunih.gov Synthesizing derivatives of this compound in flow can allow for the safe handling of reactive intermediates and the telescoping of multi-step sequences into a single, continuous operation.
High-Throughput Experimentation (HTE) : HTE platforms enable the rapid screening of hundreds of reaction conditions (e.g., catalysts, solvents, bases) in parallel using minimal amounts of material. nih.govh1.co This approach is ideal for optimizing challenging transformations or for discovering entirely new reactions involving this compound. Coupling HTE with rapid analytical techniques like mass spectrometry can provide a wealth of data in a fraction of the time required for traditional methods. purdue.edu
Table 2: Modern Platforms for Chemical Synthesis
| Platform | Key Advantage | Application to this compound |
|---|---|---|
| Flow Chemistry | Enhanced safety, scalability, and process control. purdue.edu | Multi-step synthesis of derivatives in a continuous, automated fashion. |
| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions and discovery of new reactivity. nih.govrsc.org | Screening large libraries of catalysts and reagents for functionalization reactions. |
Advanced Materials Science Applications beyond Biological Contexts
While heterocyclic compounds are often studied for their biological activity, their intrinsic electronic and structural properties make them attractive candidates for materials science. Future research should explore the potential of this compound as a building block for advanced functional materials.
Potential non-biological applications include:
Organic Electronics : The conjugated π-system of the isoxazole ring, combined with the electron-donating amine and electron-withdrawing chlorine, could be exploited in the design of novel organic semiconductors, dyes, or sensors. Polymerization or incorporation into larger conjugated systems could lead to materials with interesting photophysical properties.
Metal-Organic Frameworks (MOFs) : The nitrogen and oxygen atoms of the isoxazole ring, along with the exocyclic amine group, can act as coordination sites for metal ions. This makes this compound and its derivatives potential organic linkers for the construction of porous MOFs, which have applications in gas storage, separation, and catalysis.
Functional Polymers : The amine group provides a reactive handle for incorporating the isoxazole unit into polymer backbones or as a pendant group. This could be achieved through reactions like polycondensation or by first modifying the amine to an acrylate (B77674) or other polymerizable group. The resulting polymers could exhibit unique thermal, mechanical, or electronic properties derived from the heterocyclic moiety.
Synergistic Experimental and Computational Research for Deeper Understanding
A truly comprehensive understanding of the reactivity and properties of this compound can be achieved by combining experimental synthesis with computational modeling. This synergistic approach allows for the rational design of experiments and the interpretation of complex results.
Predictive Modeling : Computational methods like Density Functional Theory (DFT) can be used to calculate the geometric and electronic structure of this compound. researchgate.net Such calculations can predict sites of reactivity (e.g., nucleophilicity of the amine vs. the ring nitrogen), estimate bond dissociation energies, and calculate spectroscopic properties (NMR, IR) to aid in characterization.
Reaction Mechanism Elucidation : When developing new catalytic reactions, computational modeling can be invaluable for elucidating the reaction mechanism. By calculating the energies of intermediates and transition states, researchers can understand the factors controlling reaction outcomes and selectivity, leading to more rational catalyst design.
Virtual Screening : Computational tools can be used to perform virtual screening of potential derivatives for materials science applications. For example, the electronic properties (e.g., HOMO/LUMO energy levels) of a virtual library of polymers containing the isoxazole scaffold could be calculated to identify promising candidates for organic semiconductors before committing to their synthesis. researchgate.net
Q & A
Q. Methodological Answer
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N–H stretching at ~3300 cm⁻¹) and confirms cyclization .
- ¹H/¹³C NMR : Resolves substitution patterns. For example, aromatic protons in 4-chlorophenyl groups appear as doublets (δ 7.4–7.6 ppm), while isoxazole methyl groups resonate as singlets (δ 2.1–2.3 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 234.68 for C₁₂H₁₁ClN₂O) .
How can contradictory bioactivity data from different studies be reconciled?
Advanced Question
Discrepancies in bioactivity (e.g., antitubercular activity of halogenated derivatives) may arise from assay conditions (e.g., bacterial strain variability) or compound purity. For example, derivatives with EC₅₀ values <1 µg/mL in one study but lower potency in others could reflect differences in MIC testing protocols. Meta-analyses comparing logP, solubility, and protein-binding affinity using tools like SwissADME can identify confounding factors.
What strategies optimize yield in halogenation steps using phosphorus pentachloride (PCl₅)?
Q. Methodological Answer
- Temperature Control : Reactions at 0–5°C minimize side-product formation (e.g., over-chlorination) .
- Solvent Choice : Anhydrous dichloromethane or toluene enhances PCl₅ solubility and reactivity.
- Stoichiometry : A 1.2:1 molar ratio of PCl₅ to substrate balances efficiency and cost. Post-reaction quenching with ice-water followed by NaHCO₃ neutralization improves purity.
What computational methods support the interpretation of crystallographic data?
Advanced Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) validate experimental bond lengths and angles by comparing theoretical vs. observed geometries . Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions, while Molecular Electrostatic Potential (MEP) maps predict reactive sites for electrophilic/nucleophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
